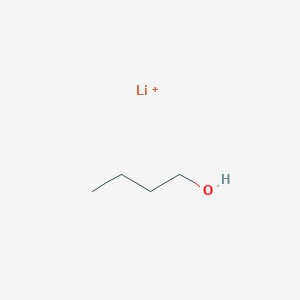![molecular formula C15H9F5O B14447502 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 78622-66-9](/img/structure/B14447502.png)
1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene is a fluorinated aromatic compound The presence of multiple fluorine atoms and a methoxyphenyl group makes it a unique molecule with distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium tert-butoxide.
Coupling Reaction: The key step involves a coupling reaction between pentafluorobenzene and 4-methoxybenzaldehyde to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the corresponding alkanes.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Incorporated into polymers to enhance their properties, such as thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its unique structure.
Pathways Involved: It can modulate biochemical pathways by binding to specific sites on target molecules, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 1,2,3,4,5-Pentafluoro-6-iodobenzene
- 1,2,3,4,5-Pentafluoro-6-bromobenzene
Uniqueness
1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene is unique due to the presence of both the pentafluorobenzene and methoxyphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
78622-66-9 |
|---|---|
Molecular Formula |
C15H9F5O |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H9F5O/c1-21-9-5-2-8(3-6-9)4-7-10-11(16)13(18)15(20)14(19)12(10)17/h2-7H,1H3 |
InChI Key |
GUBHUYSLZBKLEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
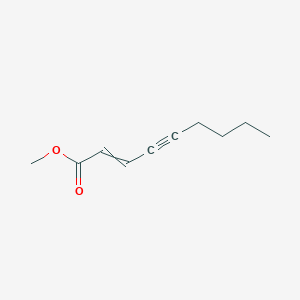
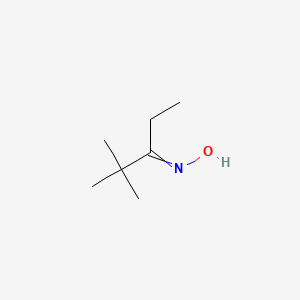

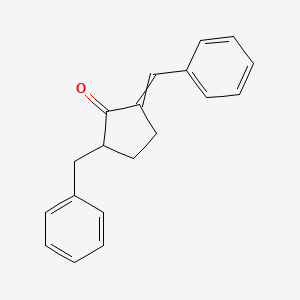

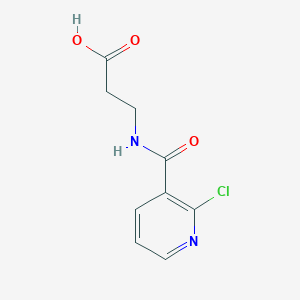
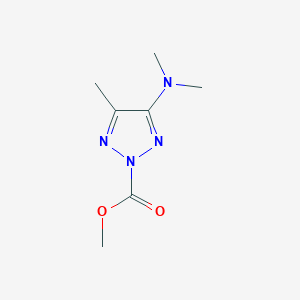
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

